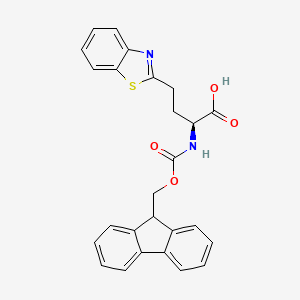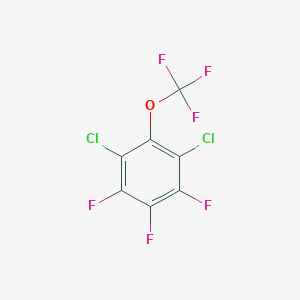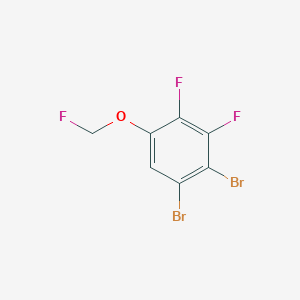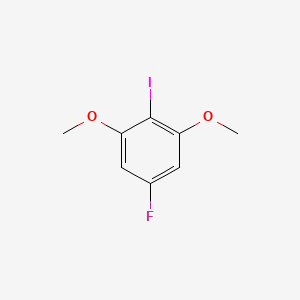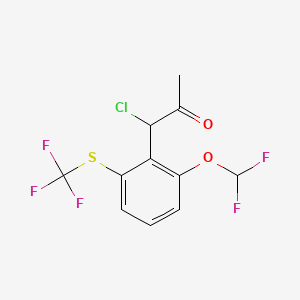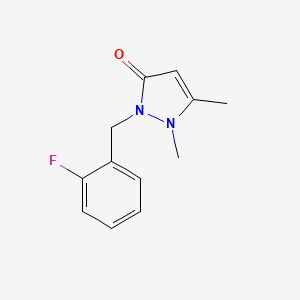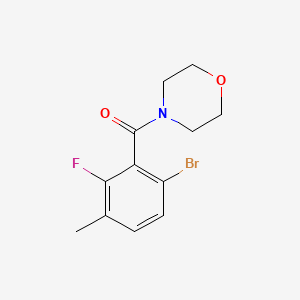
(6-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone is a chemical compound with the molecular formula C12H13BrFNO2 It is characterized by the presence of a bromine atom, a fluorine atom, and a methyl group attached to a phenyl ring, along with a morpholino group attached to a methanone moiety
Preparation Methods
The synthesis of (6-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone typically involves multi-step organic reactions. One common synthetic route includes the bromination and fluorination of a methylphenyl precursor, followed by the introduction of a morpholino group through nucleophilic substitution. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
(6-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the phenyl ring.
Substitution: Nucleophilic substitution reactions are common, where the bromine or fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines) are commonly used. Reaction conditions may include specific temperatures, solvents, and catalysts to facilitate these transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
(6-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of (6-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes through its chemical interactions .
Comparison with Similar Compounds
(6-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone can be compared with similar compounds such as:
(5-Bromo-2-fluoro-3-methylphenyl)(morpholino)methanone: Similar in structure but with a different position of the bromine atom.
(3-Bromo-2-fluoro-6-methylphenyl)(morpholino)methanone: Another isomer with variations in the position of substituents on the phenyl ring.
(4-Bromo-3-methylphenyl)(morpholino)methanone: Lacks the fluorine atom, highlighting the influence of fluorine on the compound’s properties
Properties
Molecular Formula |
C12H13BrFNO2 |
|---|---|
Molecular Weight |
302.14 g/mol |
IUPAC Name |
(6-bromo-2-fluoro-3-methylphenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C12H13BrFNO2/c1-8-2-3-9(13)10(11(8)14)12(16)15-4-6-17-7-5-15/h2-3H,4-7H2,1H3 |
InChI Key |
VKKUVAOXVGETMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)C(=O)N2CCOCC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B14035050.png)
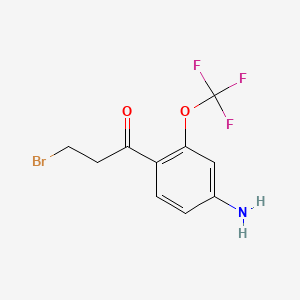
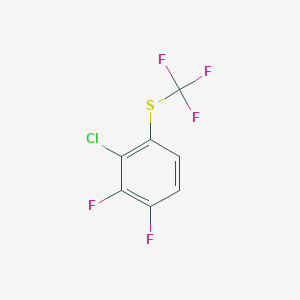
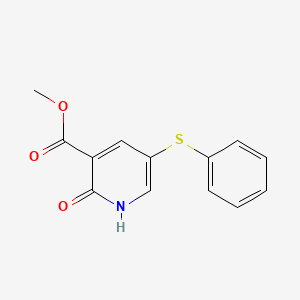
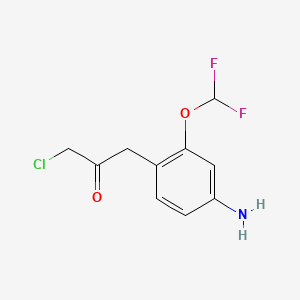
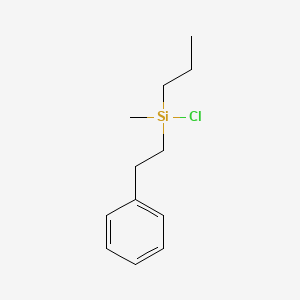

![1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl trifluoromethanesulfonate](/img/structure/B14035107.png)
